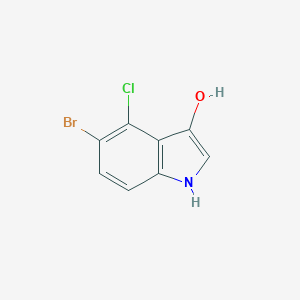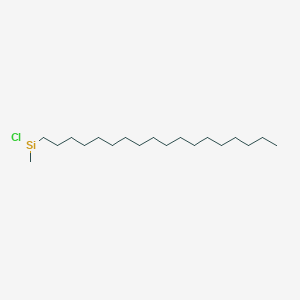
1-Methyl-4-(2-methylphenyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methylphenyl)pyridinium (MPP+) is a chemical compound that has been widely used in scientific research for its ability to selectively kill dopaminergic neurons. This compound is known to be a potent neurotoxin and has been used to study Parkinson's disease and other neurological disorders.
Mechanism of Action
MPP+ is taken up by dopaminergic neurons through the dopamine transporter. Once inside the cell, MPP+ is converted into a toxic metabolite that interferes with the cell's ability to produce energy. This leads to the death of the neuron. The exact mechanism of MPP+'s toxicity is not fully understood, but it is thought to involve the disruption of mitochondrial function.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a range of biochemical and physiological effects in dopaminergic neurons. These include the disruption of mitochondrial function, the accumulation of reactive oxygen species, and the activation of cell death pathways. These effects ultimately lead to the death of the neuron.
Advantages and Limitations for Lab Experiments
The advantages of using MPP+ in lab experiments include its ability to selectively kill dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This makes it a useful tool for studying the mechanisms underlying Parkinson's disease and developing new treatments. However, the use of MPP+ in lab experiments is also limited by its toxicity and the fact that it only affects a specific subset of neurons.
Future Directions
There are many future directions for research involving MPP+. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPP+'s toxicity. Another area of interest is the development of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPP+. Additionally, researchers may look at the use of MPP+ in other neurological disorders where dopaminergic neurons are affected.
Synthesis Methods
MPP+ can be synthesized by the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium hydroxide. The reaction produces MPP+ as a salt, which can be purified by recrystallization. The synthesis of MPP+ is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
MPP+ has been widely used in scientific research to study Parkinson's disease and other neurological disorders. This compound selectively kills dopaminergic neurons, which are the cells that are affected in Parkinson's disease. By studying the effects of MPP+ on these neurons, researchers can gain a better understanding of the mechanisms underlying Parkinson's disease and develop new treatments.
properties
CAS RN |
111342-39-3 |
|---|---|
Molecular Formula |
C13H14N+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-methyl-4-(2-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1 |
InChI Key |
SQQIVWWCOPFTKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
Other CAS RN |
111342-39-3 |
synonyms |
1-methyl-4-(2-methylphenyl)pyridinium 1-methyl-4-(2-methylphenyl)pyridinium iodide 2'-methyl MPP+ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



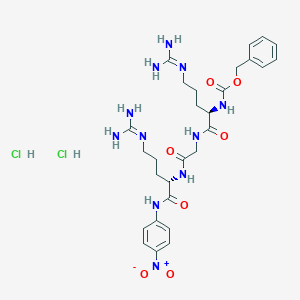
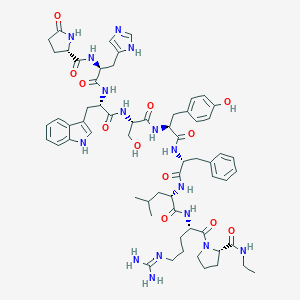
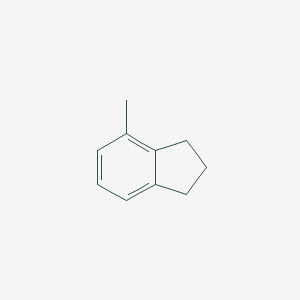
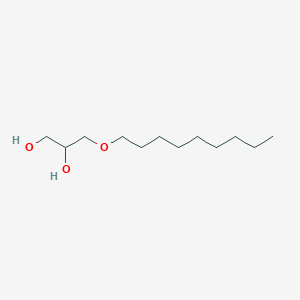

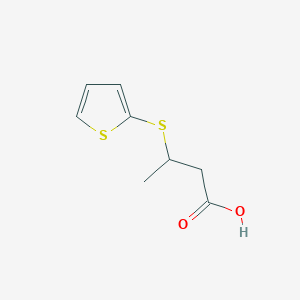
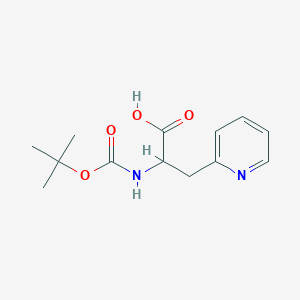
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)

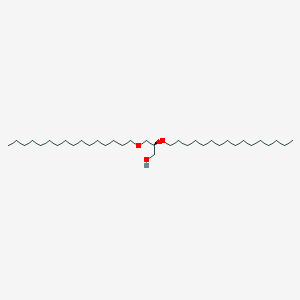
![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
